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Compound Name: 6-Methoxypyridine-2-carbaldehyde

Cat. No.: B1313544 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental chemistry of

methoxypyridine aldehydes, a class of heterocyclic compounds of significant interest in

medicinal chemistry and materials science. Their unique combination of a pyridine ring, a

methoxy group, and a reactive aldehyde moiety makes them versatile building blocks for the

synthesis of a wide array of complex molecules. This document details their synthesis, physical

and spectroscopic properties, chemical reactivity, and key applications, with a focus on

providing practical experimental details and clearly presented data.

Introduction to Methoxypyridine Aldehydes
Methoxypyridine aldehydes are aromatic heterocyclic compounds that incorporate a pyridine

ring substituted with both a methoxy (-OCH₃) and a formyl (-CHO) group. The relative positions

of these functional groups give rise to various isomers, each with distinct reactivity and physical

properties. The interplay between the electron-withdrawing aldehyde group, the electron-

donating methoxy group, and the inherently electron-deficient pyridine ring governs their

chemical behavior. These compounds are crucial intermediates in the synthesis of

pharmaceuticals, agrochemicals, and functional materials.[1] Their utility is demonstrated in the

development of novel gamma-secretase modulators for Alzheimer's disease and potent

enzyme inhibitors.[2][3]
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The synthesis of methoxypyridine aldehydes can be achieved through several strategic

approaches, primarily involving the formylation of a methoxypyridine precursor or the

methoxylation of a pyridinecarboxaldehyde derivative. Directed ortho-metalation is a

particularly powerful technique.

Directed ortho-Metalation and Formylation
Directed metalation is a highly effective method for the regioselective functionalization of the

pyridine ring. The methoxy group can direct lithiation to an adjacent position, followed by

quenching with a formylating agent like N,N-dimethylformamide (DMF).

A common route involves the lithiation of a bromo-methoxypyridine intermediate. For instance,

2-bromo-4-methoxypyridine can be treated with a strong lithium amide base, such as lithium

tetramethylpiperidide (LTMP), to induce metal-halogen exchange or direct lithiation, followed by

the addition of DMF to introduce the aldehyde group.[4]

Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is another established method for introducing an aldehyde group

onto electron-rich aromatic rings.[5] This reaction employs a Vilsmeier reagent, typically formed

from phosphorus oxychloride (POCl₃) and DMF, which acts as an electrophile to attack the

methoxypyridine ring.[5]

Oxidation of Methylpyridines
The oxidation of a methyl group on a methoxypyridine ring can also yield the corresponding

aldehyde. This transformation is often achieved using oxidizing agents like selenium dioxide

(SeO₂).
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Method
Substrate
Example

Reagents
Product
Example

Reference

Directed

Metalation

2-Bromo-4-

methoxypyridine

1. LTMP, THF,

-78°C2. DMF

2-Bromo-4-

methoxypyridine-

3-

carboxaldehyde

[4]

Vilsmeier-Haack

4-

Methoxyphenylp

yridine

POCl₃, DMF

4-(4-

Methoxyphenyl)p

yridine-2-

carbaldehyde

[5]

Oxidation
3,5-Dinitro-2-

methylpyridine
SeO₂

3,5-

Dinitropyridine-2-

carboxaldehyde

[6]

Physical and Spectroscopic Properties
The physical and spectroscopic properties of methoxypyridine aldehydes are dictated by their

specific substitution patterns. The following tables summarize key data for some common

isomers.

Physical Properties
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Compo
und

CAS
Number

Molecul
ar
Formula

Molecul
ar
Weight (
g/mol )

Boiling
Point
(°C)

Melting
Point
(°C)

Density
(g/mL)

Refracti
ve Index
(n20/D)

2-

Methoxy-

3-

pyridinec

arboxald

ehyde

71255-

09-9
C₇H₇NO₂ 137.14 200-201 - 1.161 1.5500

4-

Methoxy-

2-

pyridinec

arboxald

ehyde

16744-

81-3
C₇H₇NO₂ 137.14 - - - -

4-

Methoxy-

3-

pyridinec

arboxald

ehyde

82257-

15-6
C₇H₇NO₂ 137.14 262.9 63-67 1.159 -

2-

Methoxy

pyridine-

4-

carboxal

dehyde

72716-

87-1
C₇H₇NO₂ 137.14 234.6 33-36 - -

Data compiled from references[3][7][8][9].

Spectroscopic Properties
While detailed spectral data is highly dependent on the specific isomer and solvent, general

characteristics can be outlined.
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¹H NMR: The aldehyde proton typically appears as a singlet in the downfield region (δ 9.5-

10.5 ppm). The pyridine ring protons exhibit characteristic coupling patterns depending on

the substitution. The methoxy group protons appear as a singlet around δ 3.8-4.2 ppm.

¹³C NMR: The carbonyl carbon of the aldehyde is found significantly downfield (δ 185-195

ppm). The carbons of the pyridine ring and the methoxy group appear in their respective

characteristic regions.

IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the aldehyde

is observed in the region of 1680-1710 cm⁻¹. C-O stretching vibrations for the methoxy group

are also present.[10]

Chemical Reactivity and Key Reactions
The reactivity of methoxypyridine aldehydes is characterized by the interplay of their three core

components: the aldehyde, the methoxy group, and the pyridine ring.

General Reactivity of Methoxypyridine Aldehydes
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Caption: Reactivity map of a generic 2-methoxy-3-pyridinecarboxaldehyde.
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Reactions of the Aldehyde Group
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using

standard oxidizing agents.[5]

Reduction: Reduction of the aldehyde yields the primary alcohol, typically using hydride

reagents like sodium borohydride (NaBH₄).[4][5]

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by nucleophiles such as

Grignard reagents and organolithium compounds.

Condensation Reactions: Methoxypyridine aldehydes undergo condensation with primary

amines to form Schiff bases and with active methylene compounds in reactions like the

Knoevenagel condensation.[11][12]

Reactions Involving the Pyridine Ring
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring,

enhanced by the aldehyde, facilitates SNAr reactions, particularly at positions ortho and para

to the nitrogen. A methoxy group can sometimes act as a leaving group under harsh

conditions.

Dearomatization: Pyridinium ions formed from methoxypyridines can undergo dearomative

addition reactions with nucleophiles like Grignard reagents, a process that can be rendered

enantioselective with chiral catalysts.[13]

Influence of the Methoxy Group
The methoxy group is a powerful ortho-directing group in metalation reactions, enabling

regioselective functionalization.[4] It also influences the basicity of the pyridine nitrogen; 2-

methoxypyridines are less basic than pyridine itself due to the inductive electron-withdrawing

effect of the oxygen atom.[12] This reduced basicity can be advantageous in preventing

undesired side reactions.[12]

Applications in Research and Development
Methoxypyridine aldehydes are valuable precursors in several fields:
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Pharmaceuticals: They are key intermediates in the synthesis of biologically active

molecules. For example, they have been used to create gamma-secretase modulators for

Alzheimer's disease therapy, inhibitors of matrix metalloproteinases (MMPs), and

compounds with antineoplastic activity.[2][3][6]

Agrochemicals: The unique structure of these compounds is explored in the development of

new pesticides and herbicides.[1]

Materials Science: They serve as building blocks for liquid crystals and other materials with

specific photo-physical properties.[10][14]

Flavor and Fragrance: Certain derivatives are used to create specific flavor and fragrance

profiles.[1]
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Caption: Synthetic workflow from precursor to application.

Detailed Experimental Protocols
Synthesis of 2-Bromo-4-methoxypyridine-3-
carboxaldehyde (Aldehyde 3)
This protocol is adapted from the procedure described for the synthesis of related compounds

in ARKIVOC 2021, (ii), 1-13.[4]
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Materials:

2-Bromo-4-methoxypyridine (1.0 equiv)

2,2,6,6-Tetramethylpiperidine (1.2 equiv)

n-Butyllithium (n-BuLi, 2.0 M in hexanes, 1.2 equiv)

Anhydrous Tetrahydrofuran (THF)

N,N-Dimethylformamide (DMF, 2.6 equiv)

Saturated aqueous sodium bicarbonate solution

Ethyl acetate

Anhydrous magnesium sulfate

Procedure:

To a solution of 2,2,6,6-tetramethylpiperidine (1.2 equiv) in anhydrous THF at -20 °C under

an argon atmosphere, add n-BuLi (1.2 equiv) dropwise.

Stir the resulting mixture for 30 minutes at -20 °C to form lithium tetramethylpiperidide

(LTMP), then cool the solution to -78 °C.

Add a solution of 2-bromo-4-methoxypyridine (1.0 equiv) in anhydrous THF dropwise to the

LTMP solution.

Continue stirring at -78 °C for one hour.

Add DMF (2.6 equiv) dropwise, and stir the reaction mixture for an additional 30 minutes at

-78 °C.

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

Extract the mixture with ethyl acetate.

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude

product, which can be purified by column chromatography.

Knoevenagel Condensation of a Methoxypyridine
Aldehyde
This is a general protocol based on synthetic strategies described by Heathcock et al.[12]

Materials:

Methoxypyridine aldehyde (e.g., 2-methoxy-5-ethylpyridine-4-carbaldehyde, 1.0 equiv)

1,3-Cyclopentanedione (1.0 equiv)

Piperidine (catalytic amount)

Acetic acid (catalytic amount)

Benzene or Toluene

Procedure:

In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the methoxypyridine

aldehyde (1.0 equiv) and 1,3-cyclopentanedione (1.0 equiv) in benzene.

Add a catalytic amount of piperidine and acetic acid.

Heat the mixture to reflux and collect the water that forms in the Dean-Stark trap.

Monitor the reaction by TLC until the starting aldehyde is consumed.

Cool the reaction mixture to room temperature.

Remove the solvent under reduced pressure.

The resulting crude adduct can be purified by recrystallization or column chromatography.

The yield for a similar reaction was reported to be 83%.[12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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